3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors of the chemical industry, including medicine and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-Ethyl-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-Ethyl-1-methyl-1H-pyrazole
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinyl or sulfenyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This reactivity is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole derivative with different substituents, known for its biological activities.
3-Methyl-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde group instead of a sulfonyl chloride group.
Uniqueness
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Biological Activity
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and agrochemicals.
Chemical Structure and Properties
This compound features a pyrazole ring with an ethyl and methyl group at the 3 and 1 positions, respectively, and a sulfonyl chloride functional group at the 4 position. The sulfonyl chloride moiety is known for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.
The mechanism of action primarily involves the interaction of the sulfonyl chloride group with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thus blocking their activity. This property is particularly relevant in drug design aimed at treating diseases where enzyme inhibition is beneficial.
- Receptor Modulation : It may also interact with receptors, modulating their function and potentially leading to therapeutic effects in various conditions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism behind this activity is believed to involve disruption of bacterial enzyme systems critical for their survival.
Antiproliferative Effects
In studies focused on cancer research, derivatives of pyrazole compounds, including this compound, have demonstrated antiproliferative effects against cancer cell lines. For example, compounds derived from pyrazole scaffolds were assessed for their ability to inhibit cell proliferation in U937 cells, revealing significant cytotoxicity at certain concentrations .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
- Antiproliferative Activity : A study investigated new pyrazole-4-sulfonamide derivatives, revealing that specific structural modifications led to enhanced antiproliferative activity against cancer cells. The half-maximal inhibitory concentration (IC50) values were determined using luminescent assays .
- Enzyme Inhibition : Another research paper discussed the development of sulfonamide derivatives based on pyrazole structures that showed effective inhibition of target enzymes involved in metabolic pathways relevant to cancer progression .
Applications in Drug Development
Due to its biological activity, this compound is being explored for potential therapeutic applications:
- Anticancer Agents : Its ability to inhibit cell proliferation makes it a candidate for further development as an anticancer agent.
- Antimicrobial Agents : The compound's antimicrobial properties suggest potential use in developing new antibiotics or treatments for infectious diseases.
Summary Table of Biological Activities
Properties
IUPAC Name |
3-ethyl-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-5-6(12(7,10)11)4-9(2)8-5/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSCJNAABNELAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314922-70-7 |
Source
|
Record name | 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.